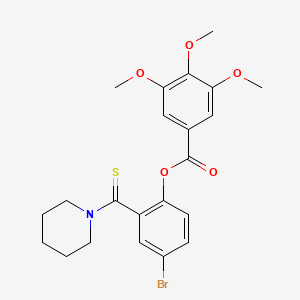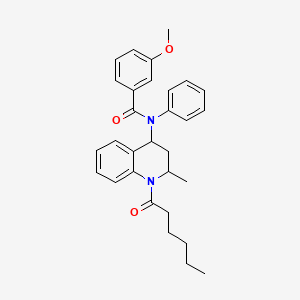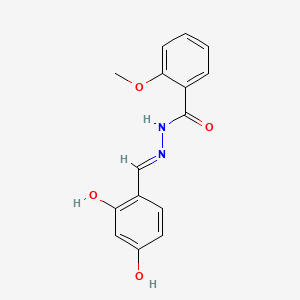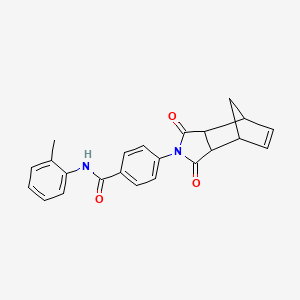![molecular formula C21H20N2O7 B15037933 (5E)-1-(3-methoxyphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15037933.png)
(5E)-1-(3-methoxyphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(3-methoxyphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a diazinane ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-methoxyphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 3-methoxybenzaldehyde and 2,3,4-trimethoxybenzaldehyde. These aldehydes undergo a condensation reaction with a diazinane derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of a base catalyst, such as sodium hydroxide, and an organic solvent, such as ethanol, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-methoxyphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(5E)-1-(3-methoxyphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(3-methoxyphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-(3-methoxyphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: shares similarities with other diazinane derivatives and methoxy-substituted aromatic compounds.
Uniqueness
- The unique combination of methoxy groups and the diazinane ring in this compound distinguishes it from other similar compounds. This structural uniqueness contributes to its specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N2O7 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(5E)-1-(3-methoxyphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H20N2O7/c1-27-14-7-5-6-13(11-14)23-20(25)15(19(24)22-21(23)26)10-12-8-9-16(28-2)18(30-4)17(12)29-3/h5-11H,1-4H3,(H,22,24,26)/b15-10+ |
InChI Key |
BAVLXMQPPHBICY-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7,7-dimethyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15037853.png)
![6-chloro-N,N-dimethyl-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B15037855.png)
![dimethyl 2-[2,2,6-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B15037856.png)

![3,5-dichloro-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B15037880.png)

![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15037887.png)
![4-[(2,6-Diphenyl-4H-pyran-4-ylidene)methyl]-N,N-dimethylaniline](/img/structure/B15037895.png)
![ethyl {[3-(2-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B15037898.png)


![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(9H-carbazol-9-YL)propanehydrazide](/img/structure/B15037917.png)
![Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B15037925.png)

